molecular formula C16H13BrN2O B5713603 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Katalognummer B5713603
Molekulargewicht: 329.19 g/mol
InChI-Schlüssel: KVXRLJHLTJKYKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as Ro-15-4513, is a chemical compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Wirkmechanismus

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one acts as a selective antagonist of the benzodiazepine site on the GABA receptor. It binds to the receptor and prevents the binding of other benzodiazepines, such as diazepam. This results in a decrease in the activity of the GABA receptor, which in turn leads to a decrease in the inhibitory neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the GABA receptor, which can lead to a decrease in the inhibitory neurotransmitter activity in the brain. This can result in a number of effects, including decreased anxiety, sedation, and muscle relaxation.

Vorteile Und Einschränkungen Für Laborexperimente

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a number of advantages for use in lab experiments. It is a selective antagonist of the benzodiazepine site on the GABA receptor, which makes it a useful tool for studying the GABA receptor. However, it also has some limitations. For example, it has a relatively short half-life, which can make it difficult to use in some experiments.

Zukünftige Richtungen

There are a number of future directions for research on 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. One area of research could focus on the development of more selective antagonists of the benzodiazepine site on the GABA receptor. Another area of research could focus on the potential clinical applications of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, particularly in the treatment of anxiety disorders and other neurological disorders. Additionally, more research could be done to better understand the mechanism of action of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one and its effects on the brain.

Synthesemethoden

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be synthesized using a variety of methods, including the reaction of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with various reagents. One of the most commonly used methods involves the reaction of 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with sodium hydroxide and dimethyl sulfate in ethanol.

Wissenschaftliche Forschungsanwendungen

7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a useful tool for studying the GABA receptor, which is an important neurotransmitter receptor in the brain. 7-bromo-5-(4-methylphenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been used to study the binding affinity, selectivity, and functional properties of the GABA receptor.

Eigenschaften

IUPAC Name

7-bromo-5-(4-methylphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-10-2-4-11(5-3-10)16-13-8-12(17)6-7-14(13)19-15(20)9-18-16/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRLJHLTJKYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NCC(=O)NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Bromo-5-p-tolyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.